Monotherapy Success in Staphylococcus aureus Bacteremia: Ceftobiprole vs. Daptomycin ± Aztreonam (ERADICATE Phase 3 Trial)
In the pivotal ERADICATE Phase 3 randomized, double-blind, non-inferiority trial, ceftobiprole medocaril demonstrated comparable overall success to daptomycin (with or without aztreonam) in patients with complicated S. aureus bacteremia (SAB). The overall success rate was 69.8% for ceftobiprole versus 68.7% for daptomycin (± aztreonam) in the modified intention-to-treat (mITT) population at 70 days post-randomization [1]. All-cause mortality, microbiological eradication rates, and new SAB complications were similar between treatment groups [2]. This is the first and only Phase 3 evidence supporting a cephalosporin as monotherapy for SAB including right-sided infective endocarditis, and the only head-to-head registration trial comparing a β-lactam against daptomycin for this indication.
| Evidence Dimension | Overall success rate (survival + symptom improvement + bloodstream clearance + no new SAB complications + no rescue antibiotics) at 70 days post-randomization |
|---|---|
| Target Compound Data | 69.8% (ceftobiprole medocaril 500 mg IV q8h as 2 h infusion) |
| Comparator Or Baseline | 68.7% (daptomycin 6–10 mg/kg IV q24h ± optional aztreonam for Gram-negative coverage) |
| Quantified Difference | ∆ = +1.1% (non-inferior; pre-specified non-inferiority margin –15%) |
| Conditions | Phase 3 randomized (1:1), double-blind, multicenter, non-inferiority trial (NCT03138733); 390 randomized subjects (192 ceftobiprole, 198 daptomycin); mITT population at 70 days post-randomization; complicated SAB including right-sided endocarditis; treatment duration up to 42 days |
Why This Matters
For procurement and formulary decisions, this evidence uniquely positions ceftobiprole as a β-lactam monotherapy alternative to daptomycin in SAB, potentially avoiding daptomycin-associated myopathy, creatine phosphokinase monitoring, and the need for adjunctive Gram-negative coverage.
- [1] Holland TL, O'Riordan W, McManus A, et al. Ceftobiprole compared to daptomycin with or without optional aztreonam for the treatment of complicated Staphylococcus aureus bacteremia (SAB): results of a phase 3, randomized, double-blind trial (ERADICATE). Open Forum Infect Dis. 2022;9(Suppl 2):LB2302. doi:10.1093/ofid/ofac492.2302 View Source
- [2] Innoviva Specialty Therapeutics. ZEVTERA (ceftobiprole medocaril sodium for injection) Prescribing Information. 2024. Section 14.1: Staphylococcus aureus Bacteremia. View Source
